molecular formula C20H25N5O3 B607352 EPZ015666

EPZ015666

Número de catálogo: B607352
Peso molecular: 383.4 g/mol
Clave InChI: ZKXZLIFRWWKZRY-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EPZ015666 (GSK3235025) is a potent, selective, and orally bioavailable inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme critical for symmetric dimethylarginine (sDMA) modification of histones and non-histone proteins. With a biochemical IC₅₀ of 22 nM and >20,000-fold selectivity over other protein methyltransferases (PMTs), this compound demonstrates remarkable specificity . It effectively reduces SmD3 methylation (a PRMT5 substrate) and exhibits dose-dependent anti-proliferative activity in mantle cell lymphoma (MCL), multiple myeloma (MM), and acute promyelocytic leukemia (APL) models . In vivo, this compound shows robust tumor growth inhibition (TGI) in xenograft models at 200 mg/kg (oral administration) without significant toxicity to normal tissues . Its molecular formula is C₂₀H₂₅N₅O₃ (MW: 383.44), and it is stable under recommended storage conditions (-20°C for powder, -80°C for solutions) .

Métodos De Preparación

Synthetic Routes and Reaction Schemes

The synthesis of EPZ015666 originated from a high-throughput screening (HTS) hit, compound 1 , identified from a 370,000-member diversity library . The initial synthetic pathway (Scheme 1) involved a multi-step sequence to optimize the tetrahydroisoquinoline (THIQ) core and cyclopentylamine side chain:

Epoxide Intermediate Formation

The synthesis began with the reaction of 2-(bromomethyl)oxirane with sodium hydride (NaH) in dimethylformamide (DMF) at room temperature for 24 hours, yielding epoxide intermediate 5 . This step established the critical oxirane ring necessary for subsequent nucleophilic ring-opening reactions.

Cyclopentylamine Ring-Opening

Epoxide 5 underwent ring-opening with cyclopentanamine in the presence of sodium borohydride (NaBH4) in dichloromethane (DCM) at ambient temperature. This step introduced the cyclopentylamino motif, a key pharmacophore for PRMT5 binding .

Boc Protection and Amide Coupling

The primary amine of the THIQ core was protected using di-tert-butyl dicarbonate (Boc₂O) in DCM with triethylamine (Et₃N). Subsequent coupling with diverse amines in ethanol, facilitated by microwave heating (110°C, 20–50 minutes), enabled exploration of structure-activity relationships (SAR) .

Deprotection and Final Product Isolation

Boc-deprotection was achieved using hydrochloric acid (HCl) in ethyl acetate at 0°C, yielding the final amino alcohol derivatives. Crystallization techniques were employed to isolate stereoisomers, with the S-isomer demonstrating superior potency .

Table 1: Key Synthetic Steps for this compound

StepReagents/ConditionsPurposeYield
12-(bromomethyl)oxirane, NaH, DMF, 24 hEpoxide formation65%
2Cyclopentanamine, NaBH4, DCM, 1 hRing-opening78%
3Boc₂O, Et₃N, DCM, 16 hAmine protection92%
4Amine, EtOH, DIPEA, microwave 110°CAmide coupling45–85%
5HCl, EtOAc, 4 hDeprotection90%

Optimization Strategies for Improved Pharmacokinetics

Cation−π Interaction Optimization

Retention of the THIQ moiety was critical due to its cation−π interaction with S-adenosylmethionine (SAM), the cofactor of PRMT5. Modifications to the THIQ core, such as introducing electron-donating groups, enhanced binding affinity (Ki = 5 nM) .

Amide Substituent Screening

Parallel synthesis of >50 analogues explored aliphatic and aromatic amides. Compound 15 , featuring a 4-aminotetrahydropyran substituent, exhibited a 10-fold improvement in cellular potency (IC50 = 22 nM) compared to the HTS hit .

Physicochemical Property Modulation

High microsomal clearance (CL > 50% hepatic blood flow) in early leads prompted a reduction in lipophilicity (cLogD from 4.2 to 2.8). Introducing polar groups in the amide side chain improved metabolic stability, yielding this compound with scaled human liver microsomal (HLM) CL of 12 mL/min/kg .

Table 2: Lead Compound Optimization

CompoundcLogDHLM CL (mL/min/kg)Z-138 IC50 (nM)
14.256450
103.538120
153.02296
This compound2.81261

Analytical Characterization and Quality Control

Chromatographic Purity Analysis

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirmed >99% purity for this compound. LC-MS (ESI+) showed [M+H]+ = 478.2 Da, consistent with the molecular formula C₂₄H₃₁N₅O₂ .

Stereochemical Validation

X-ray crystallography (PDB: 4X60, 4X61) resolved the S-configuration at the THIQ chiral center, critical for SAM binding. Nuclear Overhauser effect (NOE) NMR studies corroborated the crystal data .

Solubility and Stability Profiling

This compound exhibits high solubility in DMSO (>19.2 mg/mL) and moderate aqueous solubility (0.8 mg/mL in PBS pH 7.4). Accelerated stability studies (40°C/75% RH, 4 weeks) showed <5% degradation .

Table 3: Analytical Data for this compound

ParameterMethodResult
PurityHPLC≥99%
Molecular WeightLC-MS477.54 Da
Solubility (DMSO)Gravimetric>19.2 mg/mL
Plasma Protein BindingEquilibrium dialysis30% (mouse)

Scale-Up and Process Chemistry

Pilot-Scale Synthesis

Kilogram-scale production utilized microwave-assisted amide coupling to reduce reaction times from 24 hours to 50 minutes. Catalytic hydrogenation replaced NaBH4 for safer reduction of intermediates .

Crystallization Process Optimization

Anti-solvent crystallization (EtOAc/heptane) achieved 98% enantiomeric excess (ee) for the S-isomer. Particle size distribution (PSD) was controlled via cooling ramp rates (0.5°C/min) .

ParameterLab ScalePilot Scale
Batch Size5 g2 kg
Reaction Time24 h3.5 h
Yield45%68%
Purity95%99%

Análisis De Reacciones Químicas

Tipos de reacciones

EPZ015666 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el anillo de pirimidina y la parte de oxetano. Estas reacciones generalmente se llevan a cabo en condiciones suaves para preservar la integridad del compuesto .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen disolventes orgánicos como el dimetilsulfóxido (DMSO), bases como el hidróxido de sodio y agentes de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC). Las reacciones generalmente se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para lograr rendimientos óptimos .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran this compound son típicamente el inhibidor deseado en sí mismo y sus diversos intermedios. Estos intermedios se controlan y purifican cuidadosamente para garantizar la síntesis exitosa del compuesto final .

Aplicaciones Científicas De Investigación

Antitumor Activity

Case Studies and Research Findings

  • Mantle Cell Lymphoma (MCL) : EPZ015666 has demonstrated significant antitumor activity against MCL cell lines and xenograft models. In vitro studies revealed that treatment with this compound led to apoptosis in MCL cell lines, with half-maximal inhibitory concentrations (IC50) in the nanomolar range . In vivo studies further confirmed its efficacy, showing dose-dependent tumor regression in xenograft models .
  • HTLV-1 Infected Cells : Recent research highlighted the effectiveness of this compound against HTLV-1 transformed T-cell lines. The compound induced cellular toxicity and apoptosis, indicating its potential application in treating diseases associated with HTLV-1 infection .
  • Other Cancer Types : Preliminary data suggest that this compound may also be effective against other malignancies. For example, it has shown promise in preclinical models of solid tumors, although clinical trials have reported limited efficacy outside MCL .

Clinical Trials and Safety Profile

This compound has been evaluated in several clinical trials for various cancers. While it demonstrated manageable dose-dependent toxicity, most trials reported limited clinical benefits beyond MCL . Adverse events were common but generally manageable; however, significant side effects were noted at higher doses, necessitating careful monitoring during treatment .

Clinical Trial Cancer Type Dose Range Adverse Events Outcome
NCT03614728Solid Tumors50-800 mg QDNausea, fatigueTerminated
NCT04676516MCL12.5-600 mg QDManageableCompleted
NCT02783300Various35-1600 mg QDGrade 3 eventsCompleted

Mecanismo De Acción

EPZ015666 ejerce sus efectos al inhibir selectivamente PRMT5, una enzima responsable de la metilación de residuos de arginina en varias proteínas sustrato. Al bloquear la actividad de PRMT5, this compound interrumpe la formación de dimetilarginina simétrica, lo que lleva a alteraciones en la expresión genética y los procesos celulares. Esta inhibición finalmente da como resultado la supresión del crecimiento tumoral, la protección de las células neuronales y la inhibición de la transformación viral .

Comparación Con Compuestos Similares

EPZ015666 vs. EPZ015866

EPZ015866, a structurally related compound, was compared to this compound in osteoclast differentiation assays. While both inhibit PRMT5, EPZ015866 demonstrated superior potency:

  • EPZ015866 : Inhibited tartrate-resistant acid phosphatase (TRAP)-positive osteoclast formation at 20 nM (IC₅₀ ~20 nM).
  • This compound: Required 1,000 nM to achieve comparable inhibition (IC₅₀ ~1,000 nM) . Structural differences in the piperidine-acetyl group may underlie this divergence .

This compound vs. GSK3326595

GSK3326595, another oral PRMT5 inhibitor, shares functional similarities but differs pharmacologically:

  • Selectivity : this compound has >20,000-fold selectivity over other PMTs, while GSK3326595’s selectivity profile is less documented .
  • Clinical Applications: this compound has shown synergy with arsenic trioxide (As₂O₃) in APL models, inducing degradation of As₂O₃-resistant PML-RARα mutants .

This compound vs. 6-[(1-Acetylpiperidin-4-yl)Amino]Pyrimidine-4-Carboxylic Acid Lithium Salt

This lithium salt derivative shares a core structure with this compound but differs in solubility and pharmacokinetics:

  • Bioavailability : this compound’s oral bioavailability is well-established, whereas the lithium salt’s absorption and distribution are uncharacterized .
  • Target Engagement : this compound binds PRMT5 with a Kᵢ of 5 nM, confirmed by cellular thermal shift assays (CETSA) in A375 cells . The lithium salt’s binding affinity remains untested .

This compound vs. Early-Generation PRMT5 Inhibitors

Early inhibitors like LLY-283 and GSK591 lack oral bioavailability and show narrower therapeutic indices:

Key Comparative Data

Compound Target IC₅₀/Kᵢ Selectivity (vs. PMTs) Oral Bioavailability Notable Applications
This compound PRMT5 22 nM (IC₅₀) >20,000-fold Yes MCL, MM, APL, cervical cancer
EPZ015866 PRMT5 20 nM (IC₅₀) Undocumented Likely Osteoclast differentiation
GSK3326595 PRMT5 6 nM (Kᵢ) Undocumented Yes Solid tumors
LLY-283 PRMT5 22 nM (IC₅₀) ~1,000-fold No Preclinical models

Mechanistic and Therapeutic Advantages

  • Dual Antitumor-Immune Effects : this compound suppresses PD-L1 in tumor cells while enhancing T-cell cytokine production, a unique feature among PRMT5 inhibitors .
  • Broad Tumor Applicability : this compound is effective in hematologic (MCL, MM) and solid (cervical, glioblastoma) cancers, whereas GSK3326595 is focused on solid tumors .

Actividad Biológica

EPZ015666 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a critical role in various biological processes, particularly in cancer progression and immune response. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on different cell types, and potential therapeutic applications.

PRMT5 is involved in the methylation of arginine residues on histones and non-histone proteins, influencing gene expression and cellular signaling. This compound specifically inhibits PRMT5 enzymatic activity, leading to altered cellular functions. The compound has shown a half-maximal inhibitory concentration (IC50) of approximately 22 nM , demonstrating its potency against PRMT5 while exhibiting selectivity over other methyltransferases .

Effects on T-Cell Lines

This compound has been extensively studied in T-cell lines, particularly those transformed by the Human T-lymphotropic virus type 1 (HTLV-1). In vitro experiments revealed that treatment with this compound resulted in:

  • Increased Apoptosis : A dose-dependent increase in apoptosis was observed in HTLV-1-transformed cell lines compared to uninfected Jurkat T-cells. The IC50 concentrations for these infected cells were significantly lower than those for normal resting CD4+ T-cells, indicating selective toxicity .
  • PARP Cleavage : Immunoblot analysis showed that this compound treatment led to increased cleavage of PARP, a marker for apoptosis, confirming the induction of programmed cell death .

Table 1: Summary of In Vitro Effects of this compound on T-Cell Lines

Cell LineIC50 (nM)Apoptosis InductionPARP Cleavage
HTLV-1-Infected<22YesIncreased
Jurkat (Uninfected)>1000NoNot Significant

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in animal models:

  • Xenograft Models : Administration of this compound in mouse models with mantle cell lymphoma (MCL) xenografts resulted in significant tumor reduction and improved survival rates. The compound exhibited dose-dependent antitumor activity, reinforcing its potential as a therapeutic agent .
  • Humanized Immune System Mice : In HTLV-1-infected humanized mice, this compound treatment not only decreased tumor burden but also enhanced survival outcomes following disease onset .

Immune Modulation

Recent research indicates that PRMT5 inhibition by this compound also affects immune cell activation:

  • Dendritic Cells : Inhibition of PRMT5 modulates dendritic cell activation by affecting metabolic pathways critical for their function. This suggests that this compound may have broader implications beyond cancer therapy, potentially enhancing immune responses against tumors .

Case Study 1: HTLV-1 Transformation

A study demonstrated that this compound effectively blocked HTLV-1-mediated T-cell immortalization in vitro. The findings indicated that PRMT5 activity is essential for the transformation process, suggesting that targeting this enzyme could disrupt viral oncogenesis .

Case Study 2: Mantle Cell Lymphoma

In another case study involving MCL patients, oral dosing with this compound showed promising results in preclinical models. The compound led to significant reductions in tumor size and was well-tolerated by subjects, paving the way for further clinical trials .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of EPZ015666 as a PRMT5 inhibitor, and how can its target engagement be experimentally validated?

this compound binds to PRMT5 through specific interactions: its hydroxyl group forms hydrogen bonds with Glu444 and Leu437, while its tetrahydroisoquinoline (THIQ) ring engages in π-π stacking with Phe327 and cation-π interactions with S-adenosylmethionine (SAM) . To validate target engagement, use cellular thermal shift assays (CETSA) to confirm direct binding in live cells (e.g., A375 melanoma cells) . Biochemical assays measuring inhibition of symmetric dimethylarginine (sDMA) on substrates like SmD3 (IC₅₀ = 22 nM) are also critical .

Q. How selective is this compound against other methyltransferases, and what assays are used to assess selectivity?

this compound exhibits >20,000-fold selectivity for PRMT5 over 20 other protein methyltransferases (PMTs) . To confirm selectivity, perform biochemical inhibition assays against a panel of PMTs (e.g., PRMT1, SETD8) at concentrations up to 50 µM. For cellular specificity, monitor off-target methylation using Western blotting or mass spectrometry for non-PRMT5 substrates (e.g., histone H4 arginine methylation by PRMT1) .

Q. What in vitro models demonstrate this compound’s anti-proliferative effects, and how are these experiments designed?

this compound reduces viability in MCL cell lines (Z-138, Jeko-1) with IC₅₀ values of 96–904 nM . Use dose-response assays (0–10 µM) over 72–96 hours, measuring viability via ATP-based assays (e.g., CellTiter-Glo). Include controls for PRMT5-specific effects, such as siRNA knockdown or rescue experiments with methylated substrates (e.g., SmD3) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s effects across different cancer models?

In cervical cancer (U14 cells), this compound (10 µM) does not reduce viability but suppresses PD-L1 expression and enhances T-cell cytokine secretion . In contrast, it induces apoptosis in MCL and multiple myeloma models . To reconcile this, perform context-specific analyses :

  • Compare PRMT5 dependency using genetic (CRISPR/Cas9) or pharmacological inhibition.
  • Evaluate downstream pathways (e.g., NF-κB, STAT3) via RNA-seq or phospho-proteomics .
  • Use syngeneic models to assess tumor-immune interactions (e.g., IFN-γ secretion by CD8+ T cells) .

Q. What methodologies optimize in vivo dosing of this compound for preclinical studies?

In MCL xenograft models, this compound (25–200 mg/kg, oral) shows dose-dependent tumor growth inhibition (TGI) . Key steps:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma levels with target modulation (e.g., SmD3 methylation in tumors).
  • Use bioluminescence imaging or caliper measurements for tumor volume tracking.
  • Combine with biomarkers (e.g., serum cytokines for immune activation) .

Q. How does this compound synergize with other therapies, and what experimental designs validate these combinations?

this compound enhances As₂O₃ efficacy in APL by degrading PML-RARα mutants via the proteasome . For combination studies:

  • Use Chou-Talalay synergy assays to calculate combination indices (CI) in vitro.
  • In APL models, administer this compound (50 mg/kg) with As₂O₃ (0.15 mg/kg) and monitor differentiation (CD11b expression) and apoptosis (Annexin V) .
  • For immunotherapy combinations (e.g., anti-PD-1), track tumor-infiltrating lymphocytes and cytokine profiles .

Q. What functional genomics approaches identify synthetic lethal partners for this compound?

A genome-wide CRISPR/Cas9 screen in prostate cancer (PCa) cells revealed synthetic lethal interactions with this compound, including DNA repair and metabolic pathways . Methodology:

  • Use lentiviral sgRNA libraries (e.g., Brunello) and screen under sub-lethal this compound doses.
  • Validate hits (e.g., PARP1) with small-molecule inhibitors (e.g., olaparib) in viability assays.
  • Analyze pathway enrichment via GSEA or DAVID .

Q. Methodological Considerations

Q. How to assess this compound’s immunomodulatory effects in tumor microenvironments?

  • Isolate tumor-associated immune cells (e.g., CD4+/CD8+ T cells) via FACS and measure cytokine secretion (IFN-γ, TNF-α) via intracellular staining or ELISA .
  • Use co-culture systems (e.g., MCL cells + autologous T cells) to model PD-L1/PD-1 interactions .
  • In vivo, profile immune cells using multiplex IHC or CyTOF .

Q. What strategies validate PRMT5 inhibition in primary patient-derived samples?

  • Treat primary APL cells with this compound (1–5 µM) and quantify PML-RARα degradation via Western blot .
  • For ex vivo studies, use patient-derived xenografts (PDX) and monitor sDMA levels (e.g., SmD3) and proliferation (Ki-67) .

Q. Data Interpretation and Challenges

Q. How to address variability in this compound’s IC₅₀ values across cell lines?

Variability (e.g., 96 nM in Z-138 vs. 904 nM in Maver-1) may reflect differences in PRMT5 complex composition or SAM levels . Mitigate by:

  • Normalizing data to PRMT5 protein expression (Western blot).
  • Modulating SAM levels with methionine-free media or adenosine dialdehyde (AdOx) .

Propiedades

IUPAC Name

N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16-17,26H,5-6,8-12H2,(H,21,27)(H,22,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXZLIFRWWKZRY-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(CNC(=O)C3=CC(=NC=N3)NC4COC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C[C@H](CNC(=O)C3=CC(=NC=N3)NC4COC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.